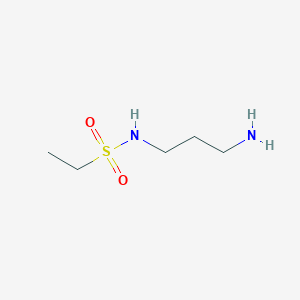

N-(3-aminopropyl)ethane-1-sulfonamide

Vue d'ensemble

Description

N-(3-aminopropyl)ethane-1-sulfonamide is a chemical compound with the CAS Number: 1017047-84-5 . It has a molecular weight of 166.24 and its IUPAC name is N-(3-aminopropyl)ethanesulfonamide .

Molecular Structure Analysis

The molecular formula of this compound is C5H14N2O2S . The InChI code for this compound is 1S/C5H14N2O2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-6H2,1H3 .Chemical Reactions Analysis

Amines, such as this compound, can react with sulfonyl groups to form sulfonamides . Sulfonamides are used as antimicrobial agents therapeutically and are often referred to as sulfa drugs . The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic .Applications De Recherche Scientifique

Therapeutic Applications and Drug Development : Sulfonamides, including compounds similar to N-(3-aminopropyl)ethane-1-sulfonamide, are instrumental in the therapy of bacterial infections and other conditions due to their antibacterial properties. They have been used as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in treating Alzheimer’s disease, cancer, glaucoma, inflammation, and dandruff. Their versatility in drug development is further highlighted by their application as antiviral HIV protease inhibitors and anticancer agents, demonstrating their critical role in addressing a wide array of health issues (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antifungal Properties : Sulfonamides have a storied history as the first synthetic antimicrobial drugs. Their development has led to a variety of derivatives with broad bioactive spectra, used in treating infective diseases and showcasing wide medicinal applications. The structural modifications of classic antibacterial aminobenzenesulfonamide have yielded derivatives that serve as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antiepileptic agents (He Shichao et al., 2016).

Environmental Impact and Biodegradation : The presence of sulfonamides, including structures akin to this compound, in the environment has raised concerns regarding microbial resistance and human health. Research has focused on their biodegradation to mitigate potential hazards, highlighting the importance of understanding and controlling their environmental fate (Baran et al., 2011).

Enzyme Inhibition for Disease Treatment : The sulfonamide group plays a crucial role in inhibiting various enzymes, such as carbonic anhydrases, which are targeted for the treatment of conditions like glaucoma, epilepsy, and certain cancers. This application underscores the compound's significance in the development of enzyme inhibitors as therapeutic agents (Supuran, 2017).

Electrochemical Analysis and Drug Residues : Electrochemical methods have been developed for the determination of sulfonamide residues in animal products, highlighting the importance of monitoring and controlling drug residues in the food supply for human health (Fu et al., 2020).

Safety and Hazards

The safety information available indicates that N-(3-aminopropyl)ethane-1-sulfonamide has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

N-(3-aminopropyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSIXFIPDREORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)

![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)

![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)

amine](/img/structure/B3199737.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)

![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)